molecular formula C13H9ClN3NaO3 B12665880 Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate CAS No. 85720-89-4

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate

Cat. No.: B12665880
CAS No.: 85720-89-4
M. Wt: 313.67 g/mol
InChI Key: WTENAFRMFGQORZ-UHFFFAOYSA-M
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Description

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate is a chemical compound with the molecular formula C13H9ClN3NaO3 and a molecular weight of 313.67 g/mol. It is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically result in the cleavage of the azo bond, forming amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-[(4-nitrophenyl)azo]salicylate
  • Sodium 5-[(4-methylphenyl)azo]salicylate
  • Sodium 5-[(4-hydroxyphenyl)azo]salicylate

Uniqueness

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate is unique due to its specific substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

85720-89-4

Molecular Formula

C13H9ClN3NaO3

Molecular Weight

313.67 g/mol

IUPAC Name

sodium;5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C13H10ClN3O3.Na/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20;/h1-6,18H,15H2,(H,19,20);/q;+1/p-1

InChI Key

WTENAFRMFGQORZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+]

Origin of Product

United States

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